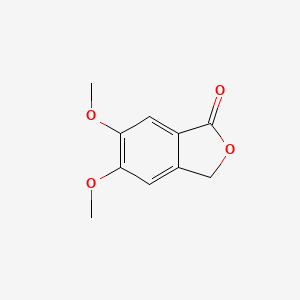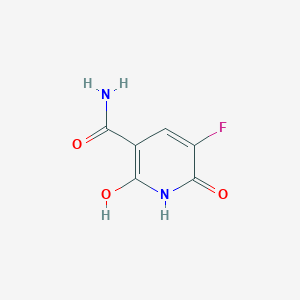
Zirconium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium acetate is a chemical compound with the formula Zr6O4(OH)4(O2CCH3)12. It is a white solid that is soluble in water and is commonly used as a precursor to metal-organic frameworks (MOFs). This compound is formed by the reaction of zirconyl chloride and acetic acid . This compound is known for its stability and versatility in various applications, including catalysis, coatings, and biomedical fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zirconium acetate is typically synthesized by reacting zirconyl chloride with acetic acid. The reaction can be represented as follows: [ \text{ZrOCl}_2 + 4 \text{CH}_3\text{COOH} \rightarrow \text{Zr}_6\text{O}_4(\text{OH})_4(\text{O}_2\text{CCH}3){12} + 2 \text{HCl} + 2 \text{H}_2\text{O} ] This reaction involves the hydrolysis of zirconyl chloride in the presence of acetic acid, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reactant concentrations to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Zirconium acetate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form zirconium hydroxide and acetic acid.
Coordination Reactions: It can form complexes with other ligands, making it useful in the synthesis of metal-organic frameworks.
Oxidation and Reduction: While this compound itself is not a strong oxidizing or reducing agent, it can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Coordination Reactions: Various ligands such as carboxylates, phosphates, and sulfates can be used under controlled pH and temperature conditions.
Major Products Formed:
Hydrolysis: Zirconium hydroxide and acetic acid.
Coordination Reactions: Metal-organic frameworks and other zirconium-based complexes.
Aplicaciones Científicas De Investigación
Zirconium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of zirconium-based catalysts and metal-organic frameworks.
Industry: It is used in coatings, flame retardants, and as a waterproofing agent.
Mecanismo De Acción
The mechanism of action of zirconium acetate involves its ability to form stable complexes with various ligands. This property is utilized in the synthesis of metal-organic frameworks, where this compound acts as a building block. The molecular targets and pathways involved include the coordination of zirconium ions with organic ligands, leading to the formation of stable and porous structures .
Comparación Con Compuestos Similares
- Zirconium hydroxide
- Zirconium dioxide
- Zirconium chloride
Comparison:
- Zirconium hydroxide: Unlike zirconium acetate, zirconium hydroxide is primarily used in catalysis and as a precursor for zirconium dioxide.
- Zirconium dioxide: Known for its high thermal stability and use in ceramics, zirconium dioxide differs from this compound in its applications and properties.
- Zirconium chloride: This compound is used in the synthesis of other zirconium compounds and as a catalyst in organic reactions. It is more reactive compared to this compound .
This compound stands out due to its versatility and stability, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
3227-63-2 |
|---|---|
Fórmula molecular |
C4H6O4Zr |
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
zirconium(2+);diacetate |
InChI |
InChI=1S/2C2H4O2.Zr/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
Clave InChI |
JINJMFAIGCWUDW-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].[Zr+2] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B3429624.png)

![1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine](/img/structure/B3429643.png)









